

Spectrum of Antiviral Activity of Fnc-TP: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Fnc-TP*

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Executive Summary

Favipiravir is a prodrug that, upon intracellular metabolism to its active form, favipiravir ribofuranosyl-5'-triphosphate (**Fnc-TP**), exhibits potent and broad-spectrum antiviral activity against a wide range of RNA viruses. This technical guide provides a comprehensive overview of the antiviral spectrum of **Fnc-TP**, detailing its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its evaluation. The primary mechanism of **Fnc-TP** is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of most RNA viruses.^{[1][2]} This inhibition occurs through two main pathways: chain termination of the nascent viral RNA strand and lethal mutagenesis, where the incorporation of **Fnc-TP** into the viral genome induces a high rate of mutations, leading to non-viable viral progeny.^{[3][4][5]} This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Mechanism of Action of Fnc-TP

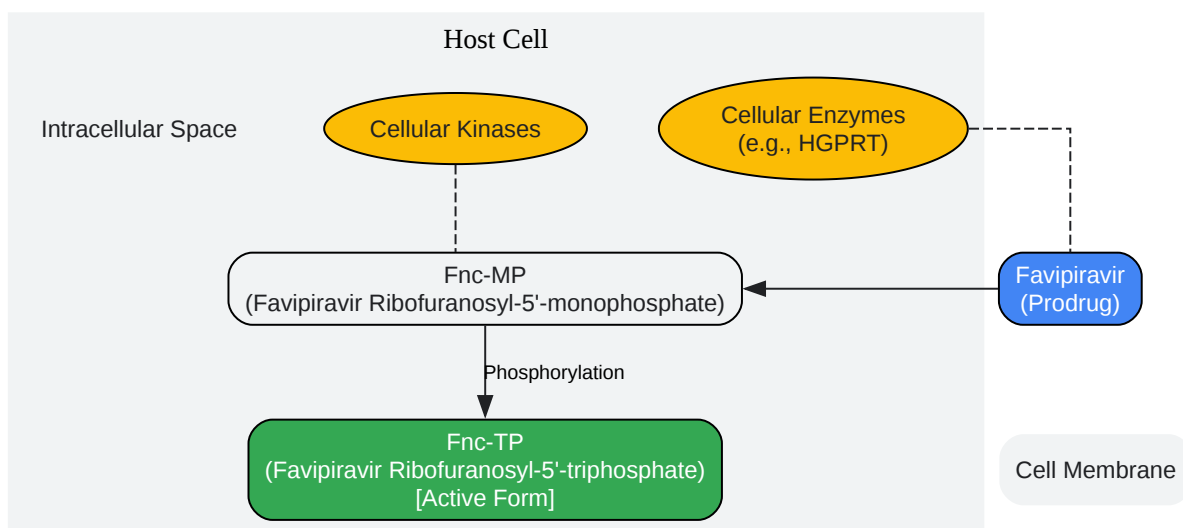
Favipiravir, a pyrazinecarboxamide derivative, is administered as a prodrug and must undergo intracellular conversion to its active triphosphate form, **Fnc-TP**, to exert its antiviral effect.^{[1][2][6]}

Intracellular Activation Pathway

The intracellular activation of favipiravir involves a two-step enzymatic process:

- Phosphoribosylation: Favipiravir is first converted to its ribofuranosyl 5'-monophosphate (Fnc-MP) form by cellular enzymes.[1]
- Phosphorylation: Fnc-MP is subsequently phosphorylated by cellular kinases to the active triphosphate form, **Fnc-TP**. [1][6]

This intracellular conversion is crucial for the drug's activity, as favipiravir itself does not inhibit the viral RdRp.[1]



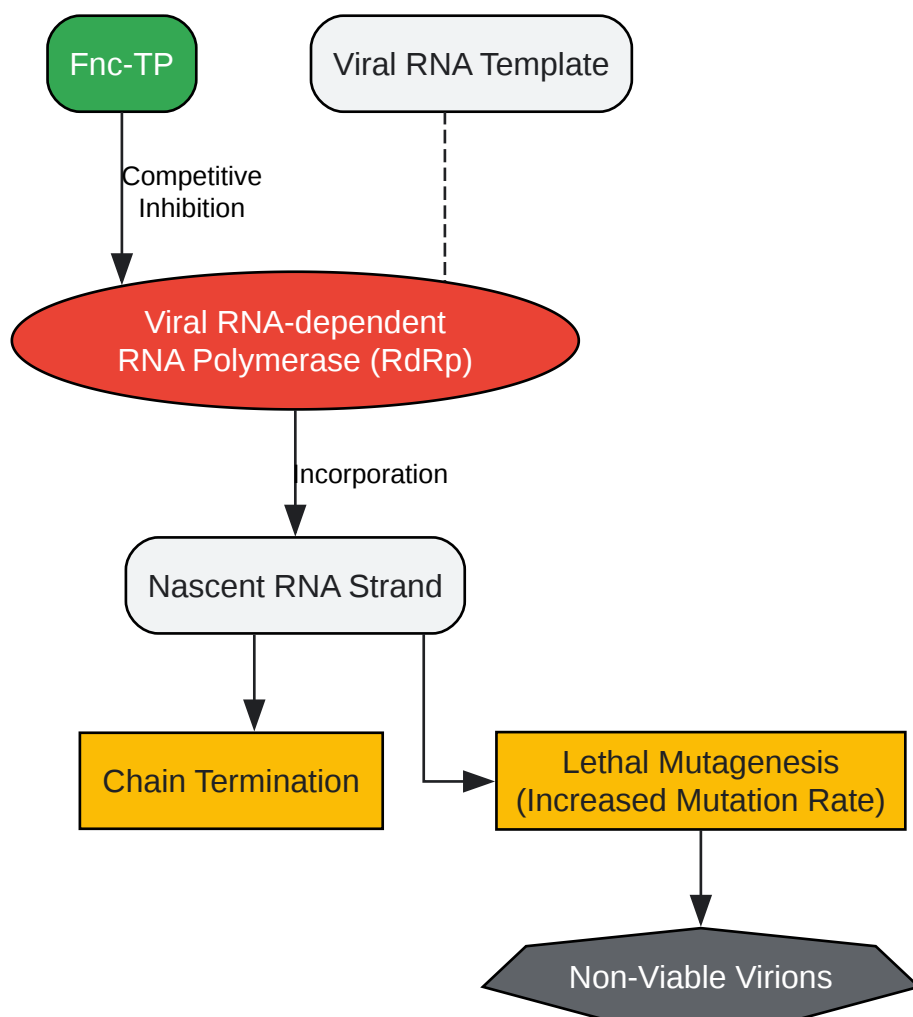
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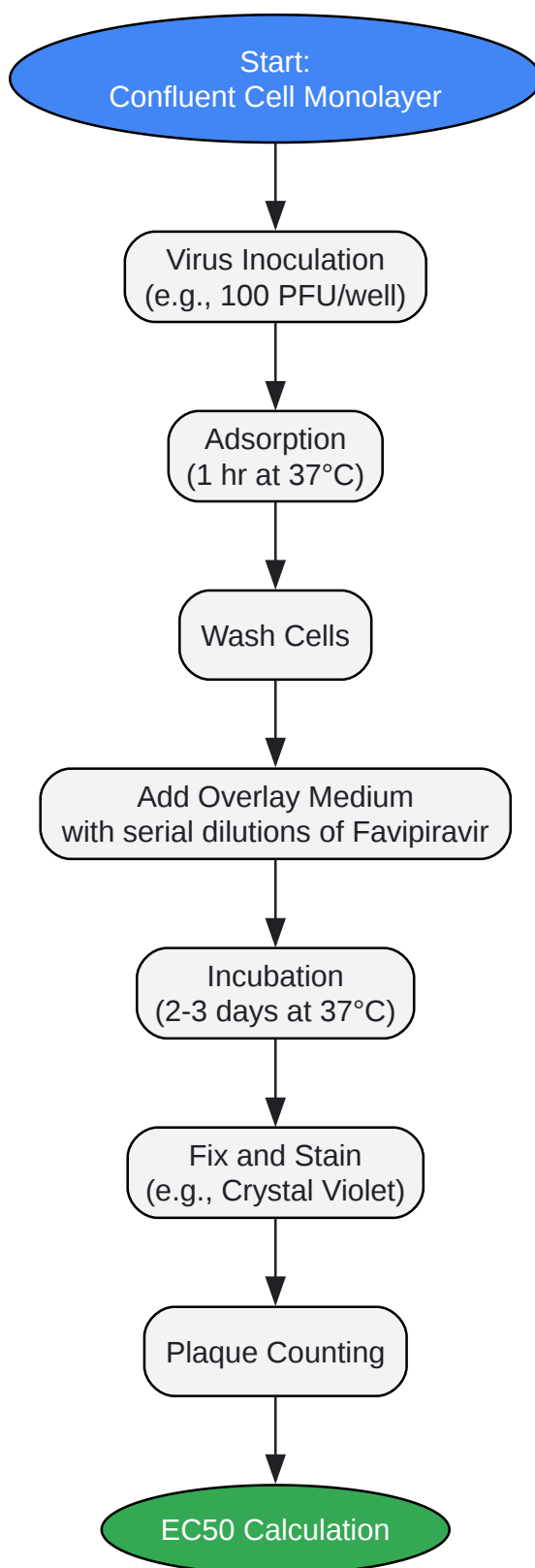
Intracellular activation of Favipiravir to **Fnc-TP**.

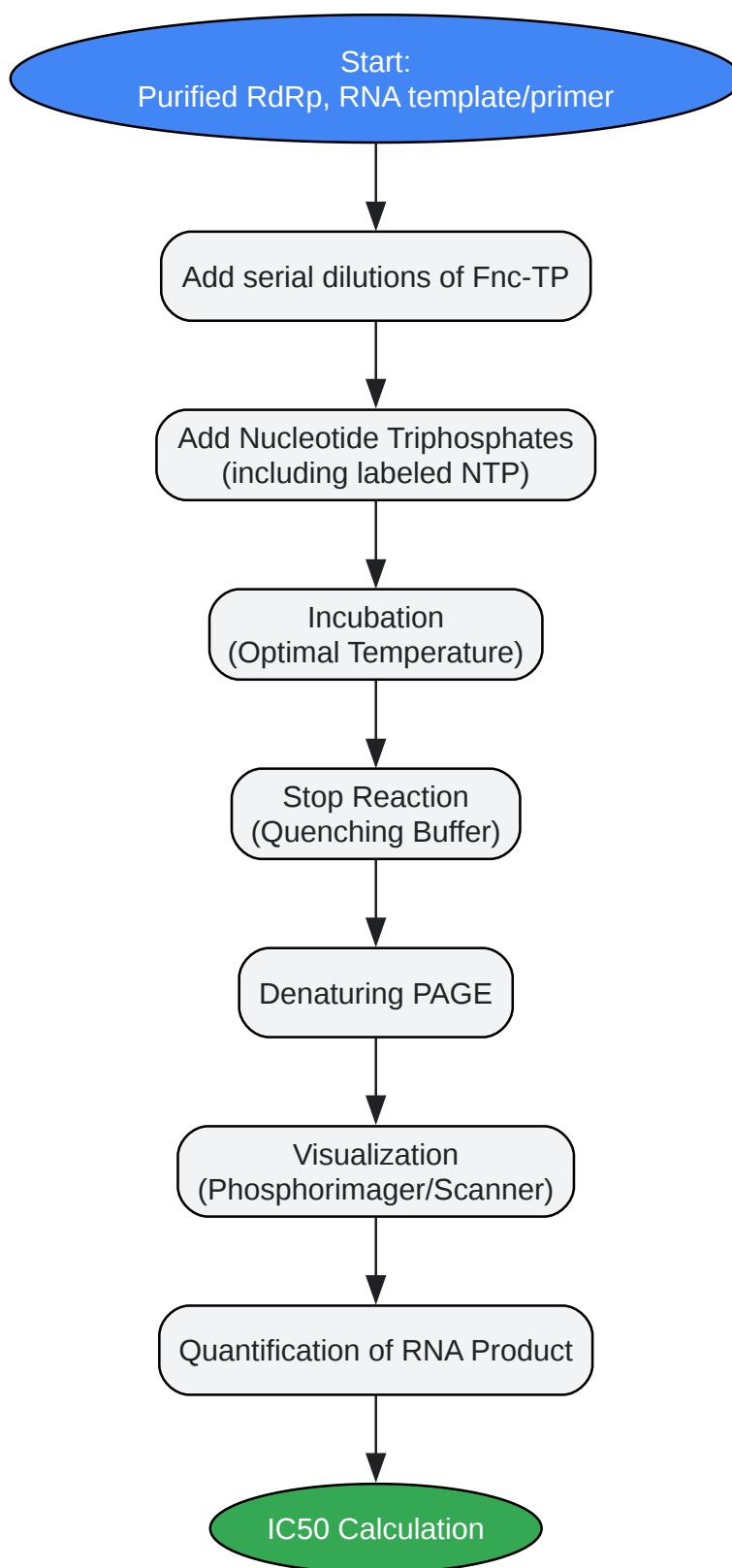
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

Fnc-TP acts as a purine nucleotide analog and is recognized as a substrate by the viral RdRp. [7][8] Its incorporation into the nascent viral RNA chain leads to two primary antiviral effects:

- Chain Termination: The presence of **Fnc-TP** in the growing RNA strand can halt further elongation, effectively terminating viral genome replication.
- Lethal Mutagenesis: **Fnc-TP** can be incorporated in place of guanine or adenine.[4] This misincorporation leads to an accumulation of mutations in the viral genome during subsequent rounds of replication.[3][4] The increased mutation rate surpasses the virus's error threshold, resulting in the production of non-infectious or non-viable viral particles.[3][4][9]







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References

- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actanaturae.ru [actanaturae.ru]
- 7. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
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